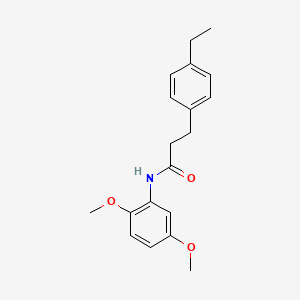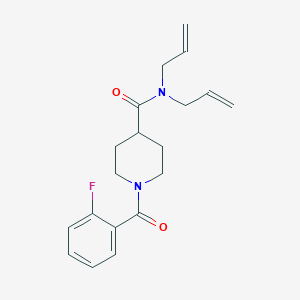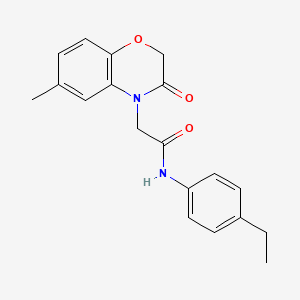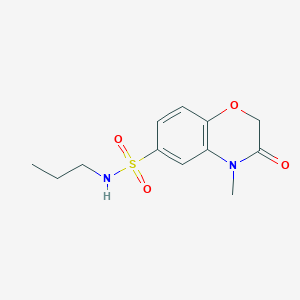
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea, also known as DUQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DUQ is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea involves the inhibition of various enzymes and signaling pathways, including topoisomerase II, tubulin polymerization, and NF-κB signaling. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has also been shown to have anti-inflammatory and antioxidant effects, which contribute to its neuroprotective effects against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has several advantages for lab experiments, including its potency and selectivity against various targets. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea also exhibits low toxicity, which makes it a promising candidate for drug development. However, N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has several limitations, including its poor solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea, including the development of more efficient synthesis methods, the identification of new targets for N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea, and the evaluation of its efficacy in animal models. Additionally, the development of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea derivatives with improved solubility and stability could lead to the development of more effective drugs for various diseases.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has also been shown to have neuroprotective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, N-(2,4-dimethoxyphenyl)-N'-3-quinolinylurea has exhibited antiviral and antibacterial activity against various infectious diseases, including HIV and tuberculosis.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-14-7-8-16(17(10-14)24-2)21-18(22)20-13-9-12-5-3-4-6-15(12)19-11-13/h3-11H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPSCSFMHAGUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3N=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441749.png)
![4-amino-2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4441752.png)



![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![N-cyclopropyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-8-sulfonamide](/img/structure/B4441808.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)
![2-(butyrylamino)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4441831.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4441836.png)

![1-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4441861.png)